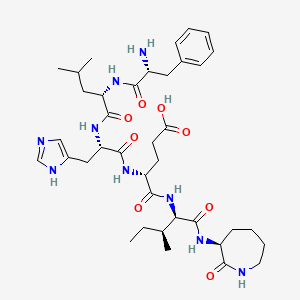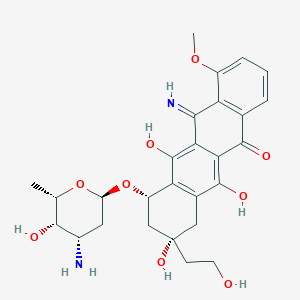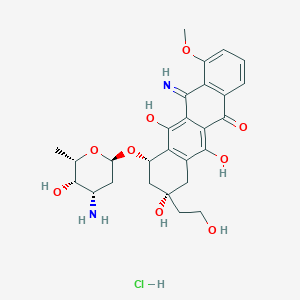
CC214-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CC214-2 is a selective mTOR kinase inhibitor.
Scientific Research Applications
1. Glioblastoma Treatment
CC214-2, along with CC214-1, has shown significant potential in the treatment of glioblastomas, particularly those activated by EGFRvIII. These compounds effectively inhibit both mTORC1 and mTORC2 signaling, thereby suppressing tumor growth. Their efficacy is enhanced in tumors with high mTOR activation, such as those with EGFRvIII expression and PTEN loss. Notably, CC214 compounds induce autophagy in tumor cells, which is a key factor in their mechanism of action. Combining CC214-2 with autophagy inhibitors can sensitize glioblastoma cells to cell death, suggesting a new therapeutic approach for these tumors (Gini et al., 2013).
2. Discovery and Optimization
CC214-2 was identified through a process of core modification from an initial series of compounds. It is a selective inhibitor of mTOR kinase and has demonstrated significant anti-tumor activity in vivo, particularly in a prostate cancer xenograft model. CC214-2 has shown to effectively block mTORC1 and mTORC2 signaling pathways, which are critical in cancer cell growth and survival. This discovery highlights the importance of structural modifications in drug development for improved therapeutic efficacy (Mortensen et al., 2013).
properties
CAS RN |
1228012-18-7 |
|---|---|
Product Name |
CC214-2 |
Molecular Formula |
C20H25N5O3 |
Molecular Weight |
383.45 |
IUPAC Name |
6-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-4-[(tetrahydro-2H-pyran-4-yl)methyl]-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one |
InChI |
InChI=1S/C20H25N5O3/c1-20(2,27)16-4-3-14(9-21-16)15-10-22-18-19(23-15)25(12-17(26)24-18)11-13-5-7-28-8-6-13/h3-4,9-10,13,27H,5-8,11-12H2,1-2H3,(H,22,24,26) |
InChI Key |
UWUPKVZQISLSSA-UHFFFAOYSA-N |
SMILES |
O=C1CN(CC2CCOCC2)C3=NC(C4=CC=C(C(C)(O)C)N=C4)=CN=C3N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CC2142; CC214-2; CC214 2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606444.png)
![N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide](/img/structure/B606445.png)
![Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate](/img/structure/B606447.png)
![6'-amino-N-(2-morpholinooxazolo[4,5-b]pyridin-6-yl)-[2,3'-bipyridine]-6-carboxamide](/img/structure/B606448.png)





